molecular formula C13H23N3O6S B1671673 Glutathione monoisopropyl ester CAS No. 97451-46-2

Glutathione monoisopropyl ester

Cat. No. B1671673
CAS RN: 97451-46-2
M. Wt: 349.41 g/mol
InChI Key: MVNCPACIPXNJIW-IUCAKERBSA-N
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Description

Glutathione monoisopropyl ester is a derivative of glutathione, an antioxidant that plays a crucial role in the body’s defense against oxidative stress and reactive electrophiles . This compound is more readily transported into cells than glutathione itself . It has been found to have properties that protect against the effects of cerebral ischemia . In addition, it has been shown to have significant anti-melanogenic effects .


Synthesis Analysis

The synthesis of glutathione derivatives like Glutathione monoisopropyl ester involves a two-step reaction system. The first step involves the condensation of glutamate and cysteine to form glutamyl-cysteine. The second step involves the conversion of glutamyl-cysteine and added glycine into glutathione .


Molecular Structure Analysis

Glutathione monoisopropyl ester has a molecular weight of 349.40 and a molecular formula of C13H23N3O6S . It contains a total of 45 bonds, including 22 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 2 secondary amides (aliphatic) .


Chemical Reactions Analysis

Glutathione and its derivatives, including Glutathione monoisopropyl ester, are involved in various chemical reactions. They play a crucial role in the reduction of hydroperoxides, using glutathione as a cofactor . Moreover, they have been found to decrease the activity of intracellular tyrosinase, which is involved in melanin production .


Physical And Chemical Properties Analysis

Glutathione monoisopropyl ester is a glutathione analog that more easily passes into cells . It has properties that protect against the effects of cerebral ischemia . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Neuroprotection

Glutathione monoisopropyl ester plays a significant role in neuroprotection. It is involved in protecting neurons against oxidative stress as a major intracellular antioxidant. Studies suggest that it can help defend against reactive oxygen species (ROS) and regulate apoptosis, which is crucial for cellular defense .

Skin Care

In the field of skin care, Glutathione monoisopropyl ester is known for its anti-melanogenic properties, meaning it helps inhibit the enzymes that create pigment in the skin. It’s praised for its brightening capabilities and is involved in reducing hyperpigmentation by inhibiting the tyrosinase enzyme .

Cancer Research

Glutathione monoisopropyl ester is also significant in cancer research. It supports various processes including those catalyzed by glutathione reductase (GR), which requires NADPH as a coenzyme. Elevated levels of glutathione (GSH) have been observed in tumors, and its role in tumorigenesis, inflammation response, and tumor microenvironment properties are being explored for different therapy approaches .

Mechanism of Action

Target of Action

Glutathione monoisopropyl ester (GSH-MIPE), a derivative of glutathione (GSH), primarily targets reactive oxygen species (ROS) and reactive electrophiles in the body . GSH is a tripeptide that plays a crucial role in cells, acting as a cofactor for some enzymes, participating in protein disulfide bond rearrangement, and reducing peroxides .

Mode of Action

GSH-MIPE acts as a lipid peroxidation inhibitor . It participates in leukotriene synthesis and serves as a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .

Biochemical Pathways

GSH-MIPE affects the glutathione-ascorbate cycle, which eliminates peroxides . It also influences the detoxification of a range of xenobiotics, herbicides, air pollutants (sulfur dioxide and ozone), and heavy metals . GSH-MIPE is involved in the synthesis of leukotrienes and the biotransformation and detoxification processes in the liver .

Pharmacokinetics

GSH-MIPE, like other GSH derivatives, is capable of crossing cell membranes and releasing GSH after ester hydrolysis, resulting in a rapid increase in intracellular GSH levels . .

Result of Action

The primary result of GSH-MIPE action is the reduction of oxidative stress and the detoxification of harmful substances in the body . It protects the body against oxidative stress and reactive electrophiles . In addition, it has been suggested that GSH-MIPE may have skin-whitening effects .

Action Environment

The action of GSH-MIPE can be influenced by various environmental factors. For instance, exposure to temperature extremes, heavy metal-contaminated soils, drought, or air pollutants can generate reactive oxygen species and alter the intracellular redox environment, which in turn influences the action of GSH-MIPE

properties

IUPAC Name

(2S)-2-amino-5-oxo-5-[[(2R)-1-oxo-1-[(2-oxo-2-propan-2-yloxyethyl)amino]-3-sulfanylpropan-2-yl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O6S/c1-7(2)22-11(18)5-15-12(19)9(6-23)16-10(17)4-3-8(14)13(20)21/h7-9,23H,3-6,14H2,1-2H3,(H,15,19)(H,16,17)(H,20,21)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNCPACIPXNJIW-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70913916
Record name 5-Hydroxy-5-{[1-hydroxy-1-({2-oxo-2-[(propan-2-yl)oxy]ethyl}imino)-3-sulfanylpropan-2-yl]imino}norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70913916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutathione monoisopropyl ester

CAS RN

97451-46-2
Record name Glutathione monoisopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097451462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-5-{[1-hydroxy-1-({2-oxo-2-[(propan-2-yl)oxy]ethyl}imino)-3-sulfanylpropan-2-yl]imino}norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70913916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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